2-(3-(Trifluoromethyl)phenyl)nicotinic acid Exhibits >3-Fold Superior Potency at the GPR35 Orphan Receptor Compared to Niflumic Acid
2-(3-(Trifluoromethyl)phenyl)nicotinic acid demonstrates a significantly higher potency for the human GPR35 receptor compared to its closest analog, niflumic acid. In a functional assay measuring agonist-induced desensitization in HT-29 cells, the target compound displays an IC50 of 22 nM [1]. This is in stark contrast to niflumic acid, which exhibits a markedly weaker potency with a reported IC50 of 1,280 nM (1.28 µM) in a comparable human GPR35 assay format .
| Evidence Dimension | Agonist potency at human GPR35 receptor (IC50) |
|---|---|
| Target Compound Data | 22 nM |
| Comparator Or Baseline | Niflumic acid (CAS 4394-00-7): 1,280 nM |
| Quantified Difference | 58-fold lower IC50 (higher potency) |
| Conditions | Agonist activity assessed in human HT-29 cells via desensitization of zaprinast-induced DMR response [1]; niflumic acid data from human HT-29 cell desensitization assay |
Why This Matters
For research programs focused on GPR35, a target implicated in inflammation and metabolic disorders, the target compound offers a >58-fold improvement in functional potency, enabling lower working concentrations and potentially reducing off-target effects driven by high compound load.
- [1] BindingDB. Entry for BDBM50575522 (CHEMBL4878979). Affinity Data: IC50 for human GPR35. View Source
